molecular formula C14H11ClN2O3 B2494279 N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide CAS No. 400075-23-2

N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide

Cat. No.: B2494279
CAS No.: 400075-23-2
M. Wt: 290.7
InChI Key: AQVSOQCEJLFIBA-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 4-chlorobenzoyl group attached to a 2-hydroxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-chlorobenzoyl chloride+2-hydroxybenzohydrazideN’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide+HCl\text{4-chlorobenzoyl chloride} + \text{2-hydroxybenzohydrazide} \rightarrow \text{N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide} + \text{HCl} 4-chlorobenzoyl chloride+2-hydroxybenzohydrazide→N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide+HCl

Industrial Production Methods

Industrial production of N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoyl-2-hydroxybenzohydrazone.

    Reduction: Formation of 4-chlorobenzyl-2-hydroxybenzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide: Similar in structure but with different substituents on the benzoyl or hydrazide moieties.

    4-chlorobenzoyl chloride: A precursor in the synthesis of N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide.

    2-hydroxybenzohydrazide: Another precursor used in the synthesis.

Uniqueness

N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide is unique due to the presence of both a 4-chlorobenzoyl group and a 2-hydroxybenzohydrazide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the chlorine atom enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-10-7-5-9(6-8-10)13(19)16-17-14(20)11-3-1-2-4-12(11)18/h1-8,18H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVSOQCEJLFIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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